Compound Description: This compound was studied using charge density analysis to investigate C-F...F-C interactions in crystal structures. []
Relevance: While not directly similar in structure to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this compound was investigated in the context of C-F...F-C interactions, which could be relevant to understanding the intermolecular interactions of the target compound containing a fluorine atom. []
Compound Description: This compound was also analyzed for C-F...F-C interactions in the same study as 1-(4-fluorophenyl)-3,6,6-trimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one. []
Relevance: This compound exhibits greater structural similarity to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, sharing the 1,2,3,4-tetrahydroisoquinoline core and a para-substituted phenyl ring at the 1-position. The presence of fluorine and its potential for C-F...F-C interactions makes this compound relevant for understanding similar interactions that might be present in the target compound. []
Compound Description: This compound was the subject of a photodegradation study, where its major photoproducts were identified. []
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. The study of its degradation products and their structures could be relevant for understanding the stability and potential metabolic pathways of the target compound. []
Compound Description: This opium alkaloid, (±)–Reticuline, was isolated and characterized from crude opium. []
Relevance: (±)–Reticuline shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline and has a similar benzyl substituent at the 1-position. While the substitution patterns on the aromatic rings differ, this natural product offers insights into the potential biological activity of compounds within this structural class. []
Compound Description: This compound, 13jE in the study, was identified as a potent peroxisome proliferator-activated receptor γ (PPARγ)-selective agonist and human protein-tyrosine phosphatase 1B (PTP-1B) inhibitor. []
Relevance: Sharing the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this compound highlights the potential for biological activity within this structural class, particularly as it relates to PPARγ and PTP-1B modulation. []
Compound Description: These compounds were used as starting materials in a study investigating the stereochemical outcomes of substitution reactions with amines. []
Relevance: This class of compounds shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. The study's focus on stereochemistry is relevant to the target compound, as understanding the stereochemical preferences of substituted tetrahydroisoquinolines is crucial for interpreting biological activity and designing new derivatives. []
Compound Description: The crystal structure of this compound was determined. []
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core and a benzyl substituent at the 2-position with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. The structural information from the crystal structure can inform on the conformational preferences of the tetrahydroisoquinoline ring system. []
Compound Description: This compound was synthesized and its structure was determined, revealing it to exist in its aldehyde form. []
Relevance: While not directly similar in structure to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this compound is relevant because it can potentially cyclize to form a tetrahydroisoquinoline derivative under certain conditions, as observed with the related compound N-(2-fluoro-4-nitrophenyl)-1-methoxy-1,2,3,4-tetrahydroisoquinoline (described below). This highlights potential synthetic strategies for accessing the tetrahydroisoquinoline core. []
Compound Description: This compound was obtained as a methanolysis product from 2-(2-fluoro-4-nitroanilinoethyl)benz-aldehyde and was structurally characterized, showing distinct nitrobenzene and tetrahydroquinoline fragments. []
Relevance: This compound is structurally related to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, sharing the 1,2,3,4-tetrahydroisoquinoline core. The formation of this compound from a non-cyclic precursor showcases a potential synthetic route to access tetrahydroisoquinoline derivatives. []
Compound Description: This compound, designated as 5 in the study, was used as a chiral spacer in the synthesis of optically active cyclophane receptors. []
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline and demonstrates the utility of this scaffold in building more complex molecular architectures for applications in supramolecular chemistry. []
Compound Description: YM-252124, a metabolite of the If channel inhibitor YM758, was studied for its transporter-mediated renal excretion properties. []
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline and offers insights into potential metabolic pathways and pharmacokinetic properties associated with this scaffold. []
Compound Description: This compound, designated as III in the study, was subjected to phenolic oxidation with ferric chloride, leading to the formation of an ortho-dienone-type homoproaporphine. []
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline and possesses a phenethyl substituent at the 1-position. The study's exploration of phenolic oxidation and its impact on the tetrahydroisoquinoline structure provides insights into the reactivity and potential modifications of the target compound. []
Compound Description: This compound, designated as IV in the study, underwent similar phenolic oxidation as compound III, resulting in an ortho-dienone-type homoproaporphine. []
Relevance: Similar to compound III, this compound is relevant due to its structural similarity to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, particularly the shared 1,2,3,4-tetrahydroisoquinoline core and the phenethyl substituent at the 1-position. The study's findings regarding phenolic oxidation contribute to understanding the reactivity of such tetrahydroisoquinoline derivatives. []
Compound Description: This compound, a positional isomer of trimetoquinol, was synthesized and evaluated for its beta-adrenergic and platelet antiaggregatory activities. []
Relevance: This compound is structurally related to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, sharing the 1,2,3,4-tetrahydroisoquinoline core and a trimethoxybenzyl substituent. The differences in biological activity compared to trimetoquinol highlight the significance of the substituent position on the benzyl ring for pharmacological activity. []
Compound Description: The crystal structure of this compound was determined, revealing conformational differences between the two independent molecules in the asymmetric unit. []
Relevance: This compound shares the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline. The structural information from the crystal structure can provide insights into the conformational preferences of the tetrahydroisoquinoline ring system, especially in the presence of a phenyl substituent. []
Compound Description: This polymer, prepared from (3S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, was used as an asymmetric catalyst in the addition of arenethiols to 2-cyclohexen-1-one. []
Relevance: Though not directly analogous to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this polymer incorporates the 1,2,3,4-tetrahydroisoquinoline moiety and highlights its potential utility in asymmetric catalysis. []
Compound Description: Similar to compound 16, this optically active amine, synthesized from (3S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid, was also employed as an asymmetric catalyst for the addition of arenethiols to 2-cyclohexen-1-one. []
Relevance: This compound incorporates two 1,2,3,4-tetrahydroisoquinoline units and further emphasizes the potential of this scaffold in asymmetric catalysis. []
Compound Description: This compound was synthesized via Pummerer-type cyclization, showcasing the method's utility in forming nitrogen heterocycles. []
Relevance: While not a direct analog of 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this compound highlights the versatility of Pummerer-type cyclizations, which could be adapted to synthesize tetrahydroisoquinoline derivatives with modifications at different positions. []
Compound Description: This class of compounds was investigated for their bradycardic activities. In particular, (+/-)-6,7-dimethoxy-2-[1-[3-(3,4-methylenedioxyphenoxy)propyl]-3-piperidyl]-1,2,3,4-tetrahydroisoquinoline (4) displayed potent activity and served as a lead for structural modifications. []
Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, and the study's focus on the effects of structural modifications provides valuable insights for designing and optimizing the biological activity of tetrahydroisoquinoline derivatives. []
Compound Description: This compound is a novel inhibitor of the “funny” If current channel (If channel) and was under development as a treatment for stable angina and atrial fibrillation. []
Relevance: YM758, which incorporates the 1,2,3,4-tetrahydroisoquinoline core found in 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, exemplifies the therapeutic potential of this scaffold for cardiovascular diseases. []
1,2-Diaryl-1,2,3,4-tetrahydroisoquinolines
Compound Description: This series of compounds was synthesized and evaluated for antiimplantation activity, with 1-(p-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline (6u) and its nor derivative (6v) showing significant potency. []
Relevance: These compounds, particularly 1-(p-fluorophenyl)-6-methoxy-2-phenyl-1,2,3,4-tetrahydroisoquinoline (6u), are structurally similar to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, sharing the 1,2,3,4-tetrahydroisoquinoline core and aryl substituents at the 1- and 2-positions. Their biological activity highlights the potential of this scaffold for reproductive health applications. []
Compound Description: This series of compounds was designed and synthesized as potential reversal agents for P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). []
Relevance: This series, which includes the 1,2,3,4-tetrahydroisoquinoline core found in 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, highlights the potential of this scaffold for overcoming MDR in cancer treatment. []
Imidazo[1,2‐a]pyridine‐isoquinoline derivatives
Compound Description: A series of these compounds was synthesized and evaluated for anticancer activity against human breast cancer cell lines. []
Relevance: While not identical in structure, these compounds share a significant portion of their core structure with 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, namely the 1,2,3,4-tetrahydroisoquinoline moiety. Their activity against cancer cells underscores the therapeutic potential of this structural motif. []
Compound Description: A series of compounds containing a phenothiazine ring was synthesized and characterized. []
Relevance: Although structurally different from 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, these compounds were synthesized through a multi-step process that involved the preparation of a tetrahydroisoquinoline intermediate. This highlights the synthetic versatility of the tetrahydroisoquinoline scaffold and its potential as a building block for more complex molecules. []
Compound Description: This compound, PF-03716556, is a novel, potent, and selective acid pump antagonist developed for the treatment of gastroesophageal reflux disease. []
Relevance: While structurally distinct from 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, PF-03716556's development as a therapeutic agent highlights the broader interest in nitrogen-containing heterocyclic compounds for drug discovery, particularly in areas like gastric acid suppression. []
Compound Description: This compound was synthesized as a potential precursor to cyclic analogs. []
Relevance: While not a direct analog of 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this compound represents a starting point for synthesizing cyclic compounds, including potential tetrahydroisoquinoline derivatives, through different synthetic modifications. []
2,3-Disubstituted and fused quinoxalines
Compound Description: This broad class of compounds was explored for their potential anticancer and antimicrobial activities. []
Relevance: While not directly analogous to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this research on quinoxalines highlights the exploration of diverse heterocyclic frameworks, including those related to tetrahydroisoquinoline, for their biological and medicinal properties. []
Compound Description: These analogs were synthesized to explore the effects of incorporating the conformationally restricted Tic at specific positions within AVP, leading to significant impacts on their V2/V1a receptor selectivity and agonistic/antagonistic properties. []
Relevance: This study highlights the application of the 1,2,3,4-tetrahydroisoquinoline scaffold, specifically in the form of Tic, as a tool to modulate peptide conformation and activity. While not directly analogous to the target compound, these findings emphasize the versatility of this scaffold in medicinal chemistry. []
Compound Description: These compounds, readily accessible through the Biginelli reaction and related synthetic methods, exhibit a range of biological properties, including potent calcium channel blocking activity. []
Relevance: While not structurally identical to 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, Biginelli compounds exemplify the broader significance of nitrogen-containing heterocyclic scaffolds in medicinal chemistry and drug discovery. []
2,4-Diamino-5-methylpyrido[2,3-d]pyrimidines
Compound Description: These compounds were synthesized and evaluated as potential inhibitors of dihydrofolate reductases (DHFR) from Pneumocystis carinii and Toxoplasma gondii. []
Relevance: Though structurally distinct from 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, this research emphasizes the exploration of various heterocyclic systems, including those related to tetrahydroisoquinoline, for their potential as DHFR inhibitors and their relevance to infectious diseases. []
Pyrido[2,3-d]pyrimidine derivatives
Compound Description: A series of these compounds was synthesized and evaluated for their antifungal activity. []
Relevance: Although not direct analogs of 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, these compounds showcase the continued exploration of diverse heterocyclic frameworks, including those similar to tetrahydroisoquinoline, for their potential in developing new antifungal agents. []
Compound Description: This class of compounds, synthesized via a facile route, exhibited significant antitumor activity against various human tumor cell lines. []
Relevance: While structurally different from 2-(4-methoxy-2,3-dimethylbenzyl)-1,2,3,4-tetrahydroisoquinoline, these compounds, particularly the pyrido[2,3-f]quinoxaline core, emphasize the ongoing search for new anticancer agents within the realm of heterocyclic compounds, including those related to tetrahydroisoquinoline. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.